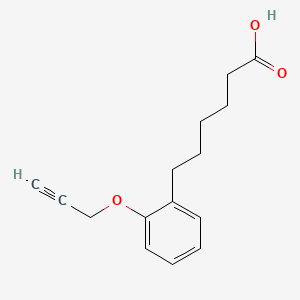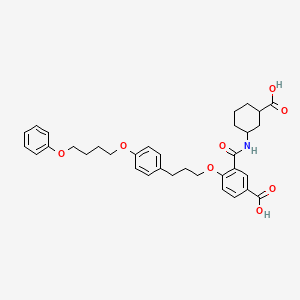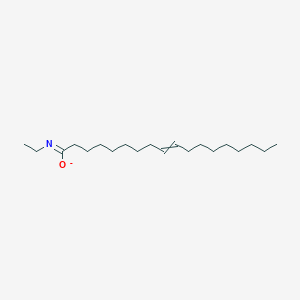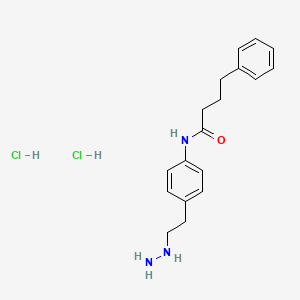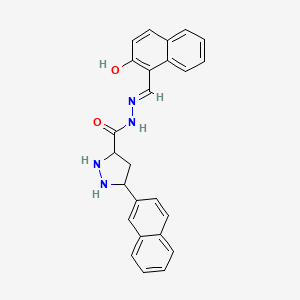
SKI-I, Sphingosine Kinase Inhibitor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cell-permeable. SKI-I is a non-lipid pan-sphingosine kinase (SK) inhibitor that inhibits both SK1 and SK2 to suppress the production of pro-mitogenic sphingosine 1-phosphate (S1P) and promote cell death. Also induces autophagy.
Aplicaciones Científicas De Investigación
Inhibition in Cellular Processes
Sphingosine kinase inhibitor (SKI) II is identified as a dual inhibitor of sphingosine kinases (SKs) 1 and 2, and is used extensively to explore the involvement of SKs and sphingosine-1-phosphate (S1P) in cellular processes. It's a noncompetitive inhibitor of dihydroceramide desaturase (Des1) activity, influencing cell proliferation and autophagy, indicating its potential in regulating cellular balance and responses (Cingolani et al., 2014).
Anti-Leukemic Activity
SKI-II has been shown to inhibit growth and survival of human acute myeloid leukemia (AML) cell lines, suggesting its role as a potential anti-leukemic agent. It induces apoptosis in these cells, influences SphK1 activation, and alters the level of S1P and its precursor ceramide, highlighting its therapeutic promise in AML treatment (Yang et al., 2015).
Development of Specific Inhibitors
Research focused on developing specific SKI-I analogs, like SKI-178, aims to elucidate the roles of SphK1 and SphK2 in diseases. These efforts enhance understanding of the sphingolipid metabolic pathway and its potential as a therapeutic target in hyperproliferative and inflammatory diseases (Hengst et al., 2010).
Effects on Breast Cancer Cells
SKI-II has shown greater efficacy in basal-A compared to luminal breast cancer, demonstrating its potential as a therapeutic agent in specific cancer subtypes. It induces apoptosis and blocks proliferation, both in vitro and in vivo, in triple-negative breast cancer systems (Antoon et al., 2012).
Altered Estrogen Signaling in Breast Cancer
SKI-II can block estrogen signaling in breast cancer, suggesting its use as a targeted therapy. It reduces estrogen-stimulated transcriptional activity and mRNA levels of estrogen-regulated genes, offering insights into its mechanism of action in hormone-responsive cancers (Antoon et al., 2011).
Dual-Targeted Inhibitor Development
SKI-349, a derivative of SKI-I, has been developed as a dual-targeted inhibitor of Sphingosine Kinase and Microtubule Polymerization. It shows enhanced therapeutic efficacy in acute myeloid leukemia models, indicating the potential of multitargeted therapeutic strategies in hematological malignancies (Hengst et al., 2020).
Effect on T-Cell Acute Lymphoblastic Leukemia
SKI-I induced apoptosis and activated the endoplasmic reticulum stress/unfolded protein response pathway in T-cell acute lymphoblastic leukemia cells, showcasing its therapeutic potential for treating this form of leukemia (Evangelisti et al., 2014).
TNF-Induced Drug Resistance in Breast Cancer
SKI-II alters endogenous sphingolipid signaling in multi-drug-resistant breast cancer cells, demonstrating its potential to address chemoresistance. It modulates the NF-κB pathway, suggesting a mechanism through which sphingosine kinase inhibition can impact cancer therapy (Antoon et al., 2012).
Propiedades
Número CAS |
306301-68-8 |
|---|---|
Nombre del producto |
SKI-I, Sphingosine Kinase Inhibitor |
Fórmula molecular |
C25H42N4O2 |
Peso molecular |
430.637 |
Nombre IUPAC |
5-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)-N-[(Z)-(2-hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)methylideneamino]pyrazolidine-3-carboxamide |
InChI |
InChI=1S/C25H42N4O2/c30-24-12-11-17-6-3-4-8-20(17)21(24)15-26-29-25(31)23-14-22(27-28-23)19-10-9-16-5-1-2-7-18(16)13-19/h15-24,27-28,30H,1-14H2,(H,29,31)/b26-15- |
Clave InChI |
HLRQAJDWWZYGHO-YSMPRRRNSA-N |
SMILES |
C1CCC2CC(CCC2C1)C3CC(NN3)C(=O)NN=CC4C5CCCCC5CCC4O |
Apariencia |
Pale yellow solidPurity:≥90% by NMR |
Sinónimos |
5-naphthalen-2-yl-2H-pyrazole-3-carboxylic acid (2-hydroxy-naphthalen-1-ylmethylene)-hydrazide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate](/img/structure/B560341.png)
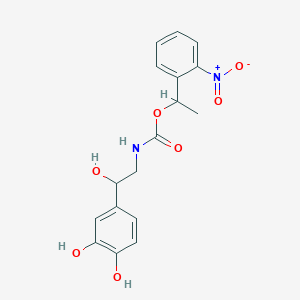

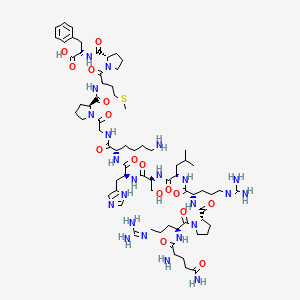
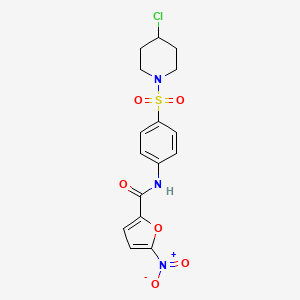
![8-bromo-guanosinecyclic3',5'-[(R)-(hydrogenphosphorothioate)],monosodiumsalt](/img/structure/B560352.png)
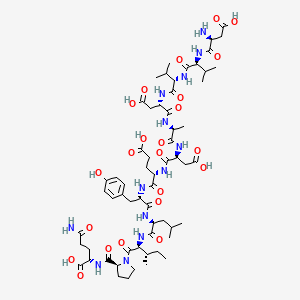
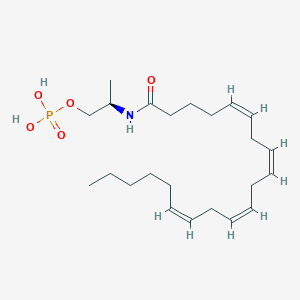
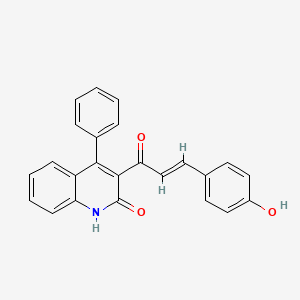
![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide](/img/structure/B560357.png)
